molecular formula C21H18N2OS B14943370 7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B14943370
M. Wt: 346.4 g/mol
InChI Key: YCCUVPNLORHUTM-UHFFFAOYSA-N
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Description

7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE is a complex organic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile chemical properties and are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of 7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE involves multiple steps, starting with the preparation of the phenanthroline core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE involves its interaction with metal ions. The phenanthroline core acts as a chelating ligand, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ion and can influence its reactivity and properties. The compound’s effects are mediated through its ability to modulate metal ion availability and activity in various chemical and biological systems .

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives such as 1,10-phenanthroline and 2,9-dimethyl-1,10-phenanthroline. Compared to these compounds, 7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with metal ions .

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

7-(3-methylthiophen-2-yl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C21H18N2OS/c1-12-9-11-25-21(12)18-14-7-8-15-13(4-3-10-22-15)20(14)23-16-5-2-6-17(24)19(16)18/h3-4,7-11,18,23H,2,5-6H2,1H3

InChI Key

YCCUVPNLORHUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5

Origin of Product

United States

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